molecular formula C5H7N3O2S B13307668 methyl N-(5-amino-1,3-thiazol-2-yl)carbamate

methyl N-(5-amino-1,3-thiazol-2-yl)carbamate

Cat. No.: B13307668
M. Wt: 173.20 g/mol
InChI Key: LIBVBPHUPKLOAE-UHFFFAOYSA-N
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Description

Methyl N-(5-amino-1,3-thiazol-2-yl)carbamate is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(5-amino-1,3-thiazol-2-yl)carbamate typically involves the reaction of 5-amino-1,3-thiazole-2-carboxylic acid with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(5-amino-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(5-amino-1,3-thiazol-2-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-(5-amino-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(5-amino-1,3-thiazol-2-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity.

Biological Activity

Methyl N-(5-amino-1,3-thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with carbamate precursors. The structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

2. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various Gram-positive and Gram-negative bacteria.

Compound Microbial Target Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli30 µg/mL
This compoundPseudomonas aeruginosa40 µg/mL

This table illustrates the comparative effectiveness of different thiazole derivatives against selected microbial strains, highlighting the potential of this compound as an antimicrobial agent .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways.

Case Study: Anticancer Effects on Caco-2 Cells

In vitro studies using Caco-2 colorectal adenocarcinoma cells revealed that this compound significantly decreased cell viability at concentrations as low as 100 µM. The results are summarized in the following table:

Concentration (µM) Cell Viability (%) Statistical Significance (p-value)
0100-
1085p < 0.05
5065p < 0.01
10039.8p < 0.001

These findings indicate a dose-dependent response where higher concentrations lead to greater inhibition of cell growth .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of P-glycoprotein (P-gp) : Thiazole compounds have been shown to interact with P-gp, a protein that plays a crucial role in drug efflux and multidrug resistance in cancer cells. By inhibiting P-gp activity, these compounds can enhance the accumulation of chemotherapeutic agents within cancer cells .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

5. Conclusion

This compound represents a promising candidate for further research into its antimicrobial and anticancer properties. Its ability to inhibit microbial growth and reduce cancer cell viability highlights its potential as a therapeutic agent. Future studies should focus on elucidating its precise mechanisms of action and optimizing its efficacy through structural modifications.

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

methyl N-(5-amino-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C5H7N3O2S/c1-10-5(9)8-4-7-2-3(6)11-4/h2H,6H2,1H3,(H,7,8,9)

InChI Key

LIBVBPHUPKLOAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(S1)N

Origin of Product

United States

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